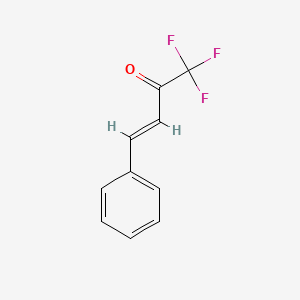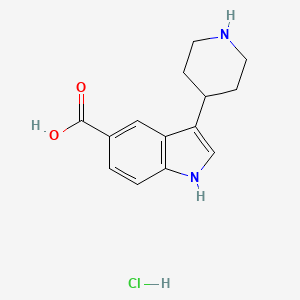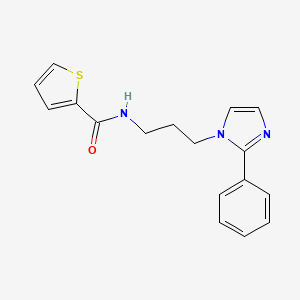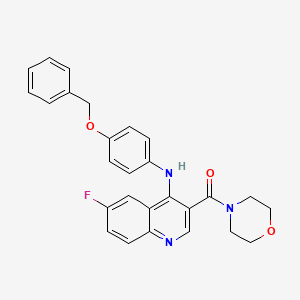![molecular formula C13H10ClN5 B2689378 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine CAS No. 2085690-59-9](/img/structure/B2689378.png)
2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazoles are a class of synthetic organic compounds that consist of a five-member ring of four nitrogen atoms and one carbon atom . They are often used in pharmaceuticals due to their bioisosteric similarity to carboxylic acids . Pyridines are a class of organic compounds with a six-membered ring with one nitrogen atom and five carbon atoms . They are often used as a precursor to agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as a solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies
Kanubhai D. Katariya, Dushyanth R. Vennapu, and S. Shah (2021) investigated novel biologically potent heterocyclic compounds, incorporating pyridine among other heterocyclic entities, for their anticancer and antimicrobial activities. Their synthesis employed various spectroanalytical techniques and showed significant biological activity, hinting at the potential application of such compounds in overcoming microbial resistance to drugs (Katariya, Vennapu, & Shah, 2021).
Structural, Optical, and Junction Characteristics
Research by I. Zedan, F. El-Taweel, and E. El-Menyawy (2020) on pyridine derivatives explored their thermal, structural, optical, and electronic properties, offering insights into their potential use in electronic devices and sensors. Their study demonstrated the versatility of pyridine derivatives in fabricating heterojunctions for photovoltaic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Luminescent and Electrochemical Properties
A study on rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands by Xiao-wei Li et al. (2012) revealed blue-green luminescence and unique electrochemical properties. These findings open avenues for using such complexes in optical materials and light-emitting devices (Li et al., 2012).
Corrosion Inhibition
A. Dandia, S. Gupta, Priyanka Singh, and M. Quraishi (2013) synthesized pyrazolopyridine derivatives and assessed their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their work highlights the potential of these compounds in protecting industrial materials against corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).
Coordination Chemistry and Ligand Synthesis
Research by M. Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-di(pyrazolyl)pyridines, showcasing their utility in creating luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties. This work underscores the versatility of pyridine-based ligands in coordination chemistry (Halcrow, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(S)-(4-chlorophenyl)-(2H-tetrazol-5-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5/c14-10-6-4-9(5-7-10)12(13-16-18-19-17-13)11-3-1-2-8-15-11/h1-8,12H,(H,16,17,18,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSVCKZSQRKHKW-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2689295.png)
![Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2689296.png)









![2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2689315.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxopiperidin-3-yl)propanamide](/img/structure/B2689316.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2689318.png)